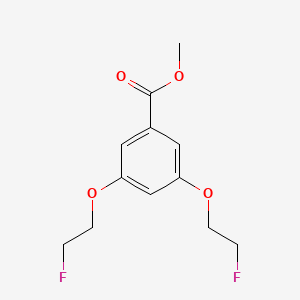
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide
概要
説明
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is a heterocyclic compound that features a pyridine ring and a tetrahydrothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method includes the alkylation of 2-pyridylthiol with methyl iodide, followed by cyclization with a suitable thiopyran precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine or thiopyran derivatives.
科学的研究の応用
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: This compound shares a similar pyridine structure but differs in its overall molecular framework and properties.
Pyridin-2-yl derivatives: These compounds have similar pyridine rings but vary in their substituents and functional groups.
Uniqueness
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is unique due to its combination of a pyridine ring with a tetrahydrothiopyran ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H16N2S2 |
|---|---|
分子量 |
252.4 g/mol |
IUPAC名 |
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2S2/c1-13-11(15)12(7-3-5-9-16-12)10-6-2-4-8-14-10/h2,4,6,8H,3,5,7,9H2,1H3,(H,13,15) |
InChIキー |
QGVLLXVIHPJVGF-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)C1(CCCCS1)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoate](/img/structure/B8334453.png)









![[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate](/img/structure/B8334534.png)



